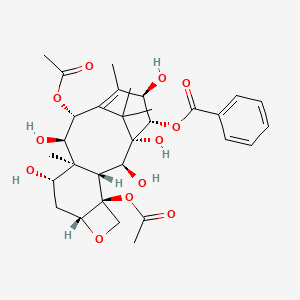
Baccatin X
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Baccatin X is a compound with the molecular formula C31H40O12 . It is a member of the diterpenoids family and is synthesized by yew trees (Taxus genus) . The compound has a molecular weight of 604.6 g/mol .
Synthesis Analysis
The biosynthesis of this compound involves a complex metabolic pathway that starts with the cyclization of geranylgeranyl diphosphate (GGPP) to form a unique diterpene skeleton, taxadiene . This is followed by a series of reactions including hydroxylation, oxidation, epoxidation, acylation, and benzoylation to generate the final product . Key enzymes involved in this pathway include taxadiene synthetase (TS) and taxadiene 5α-hydroxylase (T5αH) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a highly functionalized tetracyclic core skeleton . The InChI string representation of this compound is InChI=1S/C31H40O12/c1-14-20-22 (41-15 (2)32)24 (36)29 (6)18 (34)12-19-30 (13-40-19,43-16 (3)33)23 (29)25 (37)31 (39,28 (20,4)5)26 (21 (14)35)42-27 (38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of this compound include cyclization, hydroxylation, oxidation, epoxidation, acylation, and benzoylation . The propensity of heterologously expressed pathway cytochromes P450, including taxadiene 5α-hydroxylase (T5αH), to form multiple products has been a significant bottleneck in the reconstitution of early paclitaxel biosynthesis .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 604.6 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 12, and a rotatable bond count of 7 . Its topological polar surface area is 189 Ų .
科学的研究の応用
Cytotoxicity Against Human Tumor Cell Lines : Baccatin X, along with other taxane diterpenoids isolated from Taxus yunnanensis, was tested for in vitro cytotoxicity against human tumor cell lines. One of the compounds exhibited inhibitory effects on specific cell lines, indicating the potential of these compounds in cancer treatment (Hai, Wen, Li, Gao, Jiang, & Wang, 2014).
Production and Secretion of Taxanes : Studies have focused on optimizing the conditions for the production and secretion of taxanes, including Baccatin III, from plant cell cultures. This research is significant for developing biotechnological methods to produce these compounds at a commercial scale (Kajani, Moghim, & Mofid, 2012).
Genetic Engineering for Taxol Biosynthesis : Research has been conducted on the genetic engineering of yeast to produce Baccatin III, an intermediate in Taxol biosynthesis. This approach aims to develop microbial production hosts for Taxol precursors (DeJong, Liu, Bollon, Long, Jennewein, Williams, & Croteau, 2006).
Anticancer Activity : Enzymatically synthesized Baccatin III has been evaluated for its cytotoxic properties against various human cancer cell lines. This research is crucial for understanding the potential use of Baccatin III in cancer therapy (Sah, Kumari, Subban, & Chelliah, 2020).
Immune Adjuvant and Antitumor Activity : Baccatin III has been shown to exert immune adjuvant activity and, in combination with other antitumor agents, may be useful in treating tumors that induce the accumulation of suppressor cells (Kim, Park, Park, Im, & Lee, 2011).
Taxol® Biosynthesis and Production : The biosynthesis pathway of Taxol® and the production methods, including the use of precursors like Baccatin III, have been extensively studied to meet increasing demand (McElroy & Jennewein, 2018).
作用機序
Biochemical Pathways:
Baccatin X is part of the paclitaxel biosynthetic pathway. It starts with the formation of a highly functionalized diterpenoid core skeleton called baccatin III . Subsequent steps involve adding a phenylisoserinoyl side chain to yield paclitaxel. The complete biosynthetic pathway of baccatin III involves several enzymatic reactions .
Action Environment:
Environmental factors influence this compound’s efficacy and stability:
将来の方向性
The biosynthesis of Baccatin X and its derivatives, such as paclitaxel, is a topic of ongoing research. Future directions include the discovery of the remaining enzymes involved in the biosynthetic pathway , and the development of new, efficient, and sustainable processes for the manufacturing of these compounds .
生化学分析
Biochemical Properties
Baccatin X plays a crucial role in biochemical reactions, particularly in the biosynthesis of Taxol . It interacts with various enzymes and proteins, such as 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylbaccatin III into Baccatin III . These interactions are essential for the production of Taxol, a clinically important anticancer drug .
Cellular Effects
This compound has been observed to have significant effects on various types of cells, particularly cancer cells . For instance, it has been found to exhibit cytotoxic properties against human cervical cancer (HeLa), human lung cancer (A549), human skin cancer (A431), and human liver cancer cells (HepG2) . It influences cell function by inducing apoptotic cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, leading to changes in gene expression and ultimately resulting in the death of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied . It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3/t18-,19+,21+,22+,23-,24-,25-,26-,29+,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHFXGOPHUGGG-GWGORWSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Given that Baccatin III is a prominent precursor to Paclitaxel, what is the significance of discovering new taxane diterpenoids in Taxus yunnanensis, as highlighted in the research?
A1: The discovery of new taxane diterpenoids in Taxus yunnanensis holds significant promise for several reasons [, ]:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
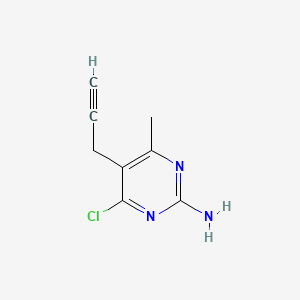
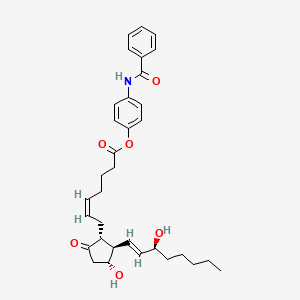
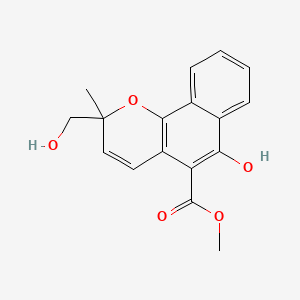
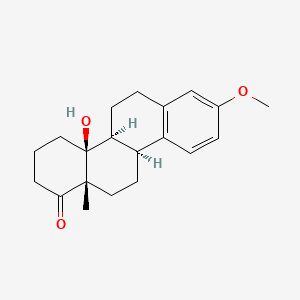
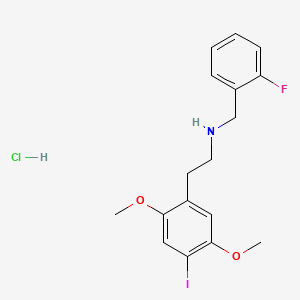
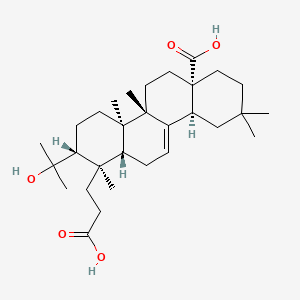
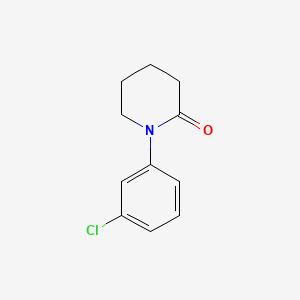
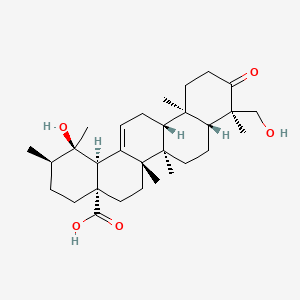



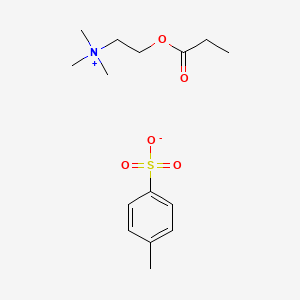
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
